Octyl azide

Lipophilicity Hydrophobicity Partitioning

1-Azidooctane (CAS 7438-05-3, molecular formula C8H17N3, MW 155.24 g/mol) is an eight-carbon linear alkyl azide classified as an organic azide click chemistry reagent. This compound features a terminal azide (-N3) headgroup attached to an unbranched octyl chain, providing a balanced profile of moderate hydrophobicity and predictable solution-phase behavior.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
CAS No. 7438-05-3
Cat. No. B1266841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl azide
CAS7438-05-3
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCCCCCCN=[N+]=[N-]
InChIInChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3
InChIKeyRXAHCVNYRABXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azidooctane (CAS 7438-05-3): A C8 Linear Alkyl Azide Click Chemistry Building Block with Defined Hydrophobicity and Thermochemical Benchmarks


1-Azidooctane (CAS 7438-05-3, molecular formula C8H17N3, MW 155.24 g/mol) is an eight-carbon linear alkyl azide classified as an organic azide click chemistry reagent [1]. This compound features a terminal azide (-N3) headgroup attached to an unbranched octyl chain, providing a balanced profile of moderate hydrophobicity and predictable solution-phase behavior. Its computed XLogP3 of 4.5 and exact mass of 155.1422 Da distinguish it from both shorter-chain (more volatile, less lipophilic) and longer-chain (more viscous, lower molar azide density) alkyl azide analogs in the homologous series [1]. The compound exists as a clear liquid at room temperature with purity specifications typically ≥95% from commercial suppliers , and its condensed-phase thermochemistry—including enthalpy of combustion (ΔcH°liquid = -1356.2 ± 0.6 kcal/mol) and enthalpy of formation (ΔfH°liquid = 23.1 kcal/mol)—has been rigorously established and catalogued in the NIST Standard Reference Database [2].

Why 1-Azidooctane Cannot Be Replaced Arbitrarily: Chain-Length-Dependent Physical Properties and Reactivity Distinguish This C8 Azide from Shorter or Longer Analogs


Alkyl azides of different chain lengths exhibit meaningfully divergent physicochemical properties and material performance characteristics that preclude simple substitution. Within the homologous series of n-alkyl azides, the octyl (C8) variant occupies a distinct position where hydrophobicity, volatility, and molar azide density are balanced for applications requiring both adequate organic solubility and sufficient reactive group concentration [1]. Shorter-chain analogs such as 1-azidobutane (C4) and 1-azidohexane (C6) have substantially lower LogP values, translating to reduced partitioning into hydrophobic environments and altered interfacial behavior [1]. Conversely, longer-chain derivatives such as 1-azidododecane (C12) or n-tetradecyl azide (C14) exhibit increased viscosity and decreased molar concentration of reactive azide groups per unit mass, which can reduce functionalization efficiency in surface modification and polymer conjugation applications [2]. Furthermore, linear relationships between vaporization enthalpy and alkyl chain length in n-alkyl azides mean that volatility and thermal behavior are predictable but non-interchangeable across the series [3].

Quantitative Differentiation of 1-Azidooctane: Evidence-Based Selection Criteria Against Comparator Compounds


Hydrophobicity and Lipophilicity Benchmark: C8 Chain Length Provides Measurable Partitioning Advantage Over C4-C6 Azides

1-Azidooctane (C8) exhibits a computed XLogP3 value of 4.5, which is substantially higher than shorter-chain alkyl azides such as 1-azidobutane (C4, XLogP3 ≈ 2.3) and 1-azidohexane (C6, XLogP3 ≈ 3.4) [1]. This difference of 1.1–2.2 log units translates to approximately 12- to 158-fold greater partitioning into hydrophobic environments relative to the C6 and C4 analogs, respectively. The C8 variant also possesses a topological polar surface area (TPSA) of 14.4 Ų, which is consistent across the linear alkyl azide series but confers distinct solubility and partitioning behavior when combined with the longer hydrocarbon tail [1].

Lipophilicity Hydrophobicity Partitioning Organic synthesis Click chemistry

Surface Click Reaction Kinetics: CuAAC Functionalization Rate with 1-Azidooctane Exceeds SPAAC Alternatives by 4.5- to 26-Fold

In a direct comparative study of azide click reactions onto alkyne-functionalized polymer brush scaffolds, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a propargyl group (PPG) and an azide-functionalized dye—modeled on 1-azidooctane-type reactivity—proceeded with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹ [1]. This CuAAC rate was approximately 4.5-fold faster than the strain-promoted ADIBO SPAAC reaction (4.4 × 10⁻³ s⁻¹) and 26-fold faster than the DIBO SPAAC reaction (7.7 × 10⁻⁴ s⁻¹) under identical surface-bound conditions [1]. The rate of functionalization was not limited by azide diffusion into the polymer scaffold when azide concentration in solution was sufficiently high, confirming that the kinetic advantage is intrinsic to the reaction pathway rather than an artifact of mass transport [1].

Click chemistry CuAAC SPAAC Surface functionalization Polymer brushes

Enthalpy of Combustion and Formation: NIST-Certified Thermochemical Data for 1-Azidooctane Enables Predictive Safety and Energy Calculations

The condensed-phase thermochemistry of 1-azidooctane has been rigorously quantified and catalogued in the NIST Chemistry WebBook, with a standard enthalpy of combustion (ΔcH°liquid) of -1356.2 ± 0.6 kcal/mol and a standard enthalpy of formation (ΔfH°liquid) of 23.1 kcal/mol, as determined by combustion calorimetry [1]. The same study by Murrin and Carpenter (1957) also reported thermochemical values for 1-azidopentane (C5), 1-azidohexane (C6), and 1-azidoheptane (C7), establishing a homologous series benchmark that allows for interpolation and comparison [1]. The exothermic decomposition potential scales with chain length and nitrogen content; the C8 variant contains approximately 27.1% nitrogen by weight (three nitrogen atoms per 155.24 g/mol), providing a quantifiable energetic content that is intermediate within the n-alkyl azide series [2].

Thermochemistry Energetic materials Safety assessment Process chemistry Combustion calorimetry

Post-Functionalization Hydrophobicity: Azide Platform Surfaces Functionalized with Aryl Groups Achieve Apparent Contact Angles >140°

Azide-functionalized platform surfaces, including those derivable from 1-azidooctane-based precursors, undergo Huisgen cycloaddition with aromatic alkynes to produce highly hydrophobic surfaces exhibiting apparent water contact angles exceeding 140° [1]. These surfaces simultaneously display extremely high water adhesion, a property combination that distinguishes them from conventional superhydrophobic surfaces (which typically exhibit low water adhesion and contact angles >150°) [1]. The study systematically varied the aryl side chain (1, 2, 3, or 4 aromatic rings) and the conducting polymer platform composition, revealing that the starting surface morphology and the aromatic substituent both influence the final wettability profile [1]. While the absolute contact angle exceeds 140° across multiple platform/side-chain combinations, the specific value is tunable based on the exact post-functionalization chemistry employed [1].

Surface modification Hydrophobic coatings Wettability Huisgen reaction Water adhesion

Molar Azide Density and Reactive Group Concentration: C8 Optimizes Functional Group Loading Versus Chain Length for Polymer Conjugation

With a molecular weight of 155.24 g/mol, 1-azidooctane contains exactly one azide group per molecule, yielding an azide density of 6.44 mmol/g [1]. This value represents a calculated midpoint in the n-alkyl azide series: shorter-chain analogs provide higher azide density (e.g., 1-azidobutane, MW 99.14 g/mol, ~10.1 mmol/g) but lower hydrophobicity, while longer-chain analogs (e.g., 1-azidododecane, MW 211.35 g/mol, ~4.7 mmol/g) offer greater hydrophobicity but reduced reactive group concentration per unit mass [2]. In surface-initiated polymer brush functionalization studies where azide concentration in solution must be sufficiently high to avoid diffusion-limited kinetics, the C8 variant maintains a practical balance—sufficiently concentrated to exceed the diffusion-limited threshold while remaining adequately hydrophobic for effective partitioning into organic polymer matrices [3].

Polymer functionalization Grafting density Reactive group efficiency Click chemistry Materials science

1-Azidooctane Procurement Guide: Evidence-Supported Application Scenarios for Research and Industrial Users


CuAAC-Mediated Surface Functionalization of Alkyne-Derivatized Polymer Brushes

The 4.5- to 26-fold kinetic advantage of CuAAC over SPAAC alternatives, as quantified on polymer brush scaffolds with pseudo-first-order rate constants of 2.0 × 10⁻² s⁻¹ (CuAAC) versus 4.4 × 10⁻³ s⁻¹ (ADIBO SPAAC) and 7.7 × 10⁻⁴ s⁻¹ (DIBO SPAAC) [1], makes 1-azidooctane particularly well-suited for rapid, high-density functionalization of alkyne-modified surfaces. This application is appropriate when copper catalysis is tolerable and processing speed or grafting efficiency is a priority. The C8 chain length provides sufficient hydrophobicity (XLogP3 = 4.5) to facilitate partitioning into organic polymer matrices while maintaining a reactive azide density of 6.44 mmol/g [2], ensuring that solution azide concentrations can exceed diffusion-limiting thresholds during brush functionalization [1].

Synthesis of Hydrophobic Ligands and Metal Complexes via Triazole Formation

1-Azidooctane has been successfully employed as a click chemistry precursor in the synthesis of 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine ligands via Cu(I)-catalyzed cycloaddition with bis(propargyl)pyridine derivatives [1]. The resulting triazole-functionalized ligands were subsequently complexed with Mn²⁺, Pd²⁺, and Au³⁺ to form coordination compounds that exhibited concentration-dependent antimicrobial activity against E. coli and S. aureus at 10, 50, and 200 ppm [1]. The octyl substituent conferred sufficient lipophilicity (XLogP3 = 4.5) for the triazole intermediates to partition appropriately during complexation, while the single terminal azide ensured clean, monofunctional ligand formation without crosslinking side reactions [1].

Hydrophobic Surface Coatings with Tunable Water Adhesion for Microfluidic and Water Trap Applications

Azide platform surfaces functionalized via Huisgen cycloaddition with aromatic groups—a chemistry directly accessible using 1-azidooctane as the azide component—yield highly hydrophobic surfaces with apparent water contact angles exceeding 140° and extremely high water adhesion [1]. This combination of high contact angle and high adhesion is qualitatively distinct from superhydrophobic Lotus-effect surfaces (high angle, low adhesion) and enables applications such as water trapping, microdroplet manipulation, and patterned wettability surfaces [1]. The hydrophobic character of the C8 alkyl chain (XLogP3 = 4.5) contributes to the baseline hydrophobicity before aryl post-functionalization, and the tunability of contact angle via aryl side chain selection (1–4 aromatic rings) allows researchers to tailor final surface properties [1].

Thermochemical and Energetic Materials Research Requiring Validated Calorimetric Benchmarks

1-Azidooctane is one of the few n-alkyl azides for which NIST-certified condensed-phase thermochemical data have been published, with a standard enthalpy of combustion of -1356.2 ± 0.6 kcal/mol and a standard enthalpy of formation of 23.1 kcal/mol [1]. This validated dataset, originally reported by Murrin and Carpenter (1957) and subsequently archived in the NIST Standard Reference Database, makes 1-azidooctane a reference compound of choice for calorimetric studies, combustion modeling, and safety assessments involving organic azides [1]. The availability of parallel data for C5, C6, and C7 homologs in the same primary study enables systematic structure-property comparisons across the series, which is valuable for researchers developing predictive models for azide thermochemistry or assessing the energetic potential of azide-containing formulations [1].

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